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molecular formula C12H20 B8505461 Bicyclohexyl-3-ene

Bicyclohexyl-3-ene

Cat. No. B8505461
M. Wt: 164.29 g/mol
InChI Key: NHEQDCVKZARUJD-UHFFFAOYSA-N
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Patent
US07612123B2

Procedure details

A 1 L four-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark water separator was charged with 4-cyclohexyl-1-cyclohexanol (0.549 mol), sulfuric acid (0.055 mol), sodium sulfate (0.055 mol), distilled water (40 g), and xylene (100 g), and they were heated and refluxed for 3 hours. After completion of the reaction, the reaction mixture was filtered with a glass filter, the solvent was removed by vacuum distillation, and purification was carried out by silica gel column chromatography (silica gel 60 (70-230 mesh), manufactured by Merck Ltd., elution solvent: n-hexane). The reaction product thus obtained was subjected to vacuum distillation using a kugelrohr distillation apparatus at 120° C./666 Pa to give 81.04 g (90% yield) of 4-cyclohexyl-1-cyclohexene (Formula (18) below). The results of 1H-NMR of this product are shown below.
Quantity
0.549 mol
Type
reactant
Reaction Step One
Quantity
0.055 mol
Type
reactant
Reaction Step One
Quantity
0.055 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]2[CH2:12][CH2:11][CH:10](O)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[CH:1]1([CH:7]2[CH2:12][CH2:11][CH:10]=[CH:9][CH2:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.549 mol
Type
reactant
Smiles
C1(CCCCC1)C1CCC(CC1)O
Name
Quantity
0.055 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.055 mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L four-necked flask equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distilled water (40 g), and xylene (100 g), and they
TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered with a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum distillation, and purification
WASH
Type
WASH
Details
was carried out by silica gel column chromatography (silica gel 60 (70-230 mesh), manufactured by Merck Ltd., elution solvent: n-hexane)
CUSTOM
Type
CUSTOM
Details
The reaction product thus obtained
DISTILLATION
Type
DISTILLATION
Details
was subjected to vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
a kugelrohr distillation apparatus at 120° C./666 Pa

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1CC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 81.04 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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